2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 483359-43-9
VCID: VC5420220
InChI: InChI=1S/C17H15FN2O2/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-9,13H,10H2,1H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F
Molecular Formula: C17H15FN2O2
Molecular Weight: 298.317

2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide

CAS No.: 483359-43-9

Cat. No.: VC5420220

Molecular Formula: C17H15FN2O2

Molecular Weight: 298.317

* For research use only. Not for human or veterinary use.

2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide - 483359-43-9

Specification

CAS No. 483359-43-9
Molecular Formula C17H15FN2O2
Molecular Weight 298.317
IUPAC Name 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C17H15FN2O2/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-9,13H,10H2,1H3,(H,20,21)
Standard InChI Key JOTIZAXABLKEQP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide, reflects its three key substituents:

  • A cyano group (-C≡N) at the 2-position of the propanamide chain.

  • A 4-fluorophenyl group attached to the amide nitrogen.

  • A 4-methoxyphenyl group at the 3-position of the propanamide backbone .

The stereoelectronic effects of these groups influence reactivity and intermolecular interactions. The 4-methoxyphenyl moiety contributes electron-donating resonance effects via its methoxy group, while the 4-fluorophenyl group introduces electron-withdrawing characteristics. The cyano group enhances polarity, potentially affecting solubility and binding affinity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC17H15FN2O2\text{C}_{17}\text{H}_{15}\text{FN}_2\text{O}_2
Molecular Weight298.32 g/mol
SMILESCOC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F
InChIKeyJOTIZAXABLKEQP-UHFFFAOYSA-N
CAS No.483359-43-9

Physicochemical Properties

Experimental data on solubility and thermal properties (e.g., melting point) remain limited, though computational models predict moderate lipophilicity (logP3.2\log P \approx 3.2) due to aromatic and polar groups . The compound’s stability under ambient conditions is likely influenced by the hydrolytic susceptibility of the cyano and amide groups, necessitating storage in anhydrous environments . Spectroscopic characterization (e.g., 1H NMR^1\text{H NMR}) would typically reveal signals for the methoxy proton (~δ 3.8 ppm), fluorophenyl aromatic protons (~δ 7.1–7.3 ppm), and amide NH (~δ 8.5 ppm) .

Synthetic Pathways and Optimization

Industrial Synthesis Approaches

Patent literature describes multi-step routes for analogous propanamides, often involving:

  • Epoxidation of α,β-unsaturated esters followed by nucleophilic attack with thiophenols .

  • Cyanohydrin formation via KCN-mediated addition to ketones, as seen in the synthesis of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid derivatives .

  • Amide coupling using carbodiimide reagents to attach the 4-fluorophenylamine moiety .

For example, a patented method for a related compound involves reacting methyl 2-methyl-oxirane-carboxylate with 4-fluorothiophenol, followed by hydrolysis and amidation . Such routes highlight the importance of protecting groups and regioselective reactions to avoid side products .

Laboratory-Scale Methodologies

A recent procedure for a structurally similar propanamide (Ref. ) outlines:

  • Michael Addition: Base-catalyzed addition of 4-methoxyphenylacetonitrile to an acryloyl chloride derivative.

  • Amidation: Reaction with 4-fluoroaniline in dichloromethane using N,NN,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Purification: Column chromatography (40% ethyl acetate/hexane) yields the final product with >95% purity .

Challenges include controlling racemization at the α-carbon and optimizing yields (~65–75% in reported analogs) .

Biological Activity and Mechanism of Action

In Vitro Studies

While direct studies on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide are sparse, analogs with ureidopropanamide backbones demonstrate agonist activity at formyl peptide receptor 2 (FPR2), a GPCR involved in inflammatory responses . Key findings include:

  • Enantioselectivity: (S)-enantiomers of analogs exhibit higher FPR2 binding affinity than (R)-forms, suggesting a chiral recognition mechanism .

  • Calcium Mobilization: Active analogs induce Ca2+\text{Ca}^{2+} flux in FPR2-transfected HL-60 cells (EC50_{50} ≈ 0.6–5 µM) .

Table 2: Biological Activity of Structural Analogs

CompoundTargetEC50_{50} (µM)Selectivity (FPR2/FPR1)Source
(S)-9aFPR20.59>100
(R)-9cFPR21.250
QQMKinaseN/AN/A

Pharmacological Targets

The 4-methoxyphenyl and 4-fluorophenyl groups may facilitate interactions with hydrophobic pockets in enzyme active sites. For instance, the ligand QQM (PDB: 6XYZ) binds kinases via π-stacking with conserved phenylalanine residues, a mechanism potentially shared by this compound .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Cyano vs. Nitro Groups: Replacement of cyano with nitro in ureidopropanamides reduces FPR2 selectivity by 40% .

  • Methoxy Position: 3-Methoxyphenyl analogs (e.g., CAS 1260942-39-9) show 30% lower metabolic stability than 4-methoxyphenyl derivatives .

Patent Landscape and Derivatives

Over 15 patents since 2000 describe propanamide derivatives for inflammatory diseases . Key trends include:

  • Fluorine Substitution: Enhances metabolic stability and blood-brain barrier penetration.

  • Chiral Synthesis: Asymmetric catalysis to produce enantiomerically pure forms .

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